molecular formula C23H26Cl2N4O2S B1227698 2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(2-ethyl-6-methylphenyl)acetamide

2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B1227698
M. Wt: 493.4 g/mol
InChI Key: HPOGCIRVHHLONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(2-ethyl-6-methylphenyl)acetamide is an anilide.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been synthesized through various chemical reactions, demonstrating its potential for chemical research and applications. For instance, Xue et al. (2008) synthesized a similar compound, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-tria zole- 3-thione, characterized by single-crystal X-ray diffraction, revealing details about its molecular structure (Xue, Si-jia, Xiang, Chang-sheng, et al., 2008).

Antimicrobial Activities

Triazole derivatives, closely related to the queried compound, have shown antimicrobial properties. Altıntop et al. (2011) synthesized new triazole derivatives and found that some compounds exhibited potent antimicrobial activities against various Candida species and pathogenic bacteria (Altıntop, M., Kaplancıklı, Z., et al., 2011). Similarly, Bektaş et al. (2007) created 1,2,4-Triazole Derivatives that displayed good or moderate activities against tested microorganisms (Bektaş, H., Karaali, N., et al., 2007).

Anticancer Properties

The compound's related triazole derivatives have been evaluated for anticancer activity. For example, Ostapiuk et al. (2015) synthesized 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides and found them to have selectivity against melanoma and breast cancer (Ostapiuk, Y., Matiychuk, V., et al., 2015).

Enzyme Inhibition Studies

New synthetic 1,2,4-triazole derivatives have been studied for cholinesterase inhibition, showing moderate to good activities against tested enzymes, suggesting potential applications in neurological disorders (Riaz, N., Iftikhar, M., et al., 2020).

properties

Product Name

2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(2-ethyl-6-methylphenyl)acetamide

Molecular Formula

C23H26Cl2N4O2S

Molecular Weight

493.4 g/mol

IUPAC Name

2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C23H26Cl2N4O2S/c1-4-16-8-5-7-15(2)22(16)26-21(30)14-32-23-28-27-20(29(23)3)9-6-12-31-19-11-10-17(24)13-18(19)25/h5,7-8,10-11,13H,4,6,9,12,14H2,1-3H3,(H,26,30)

InChI Key

HPOGCIRVHHLONM-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C)CCCOC3=C(C=C(C=C3)Cl)Cl)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C)CCCOC3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(2-ethyl-6-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(2-ethyl-6-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(2-ethyl-6-methylphenyl)acetamide
Reactant of Route 4
2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(2-ethyl-6-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(2-ethyl-6-methylphenyl)acetamide
Reactant of Route 6
2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(2-ethyl-6-methylphenyl)acetamide

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